

In-Depth Technical Guide to the Physical Properties of 1-Isocyanocyclohexene

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Compound of Interest

Compound Name: **1-Isocyanocyclohexene**

Cat. No.: **B074982**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **1-isocyanocyclohexene**, a versatile reagent in organic synthesis. The document is structured to furnish researchers and professionals in drug development with essential data, detailed experimental protocols, and a visualization of a key reaction workflow.

Core Physical and Chemical Properties

1-Isocyanocyclohexene is a reactive organic compound utilized in various synthetic applications, most notably as a convertible isocyanide in multicomponent reactions. A summary of its key identifiers and physical properties is presented below.

| Property | Value | Source |
|-------------------|--|------------|
| Molecular Formula | C ₇ H ₉ N | PubChem[1] |
| Molecular Weight | 107.15 g/mol | PubChem[1] |
| CAS Number | 1121-57-9 | PubChem[1] |
| Boiling Point | 56-59 °C at 12 Torr | LookChem |
| Density | 0.93±0.1 g/cm ³ (Predicted) | ChemAxon |

Note: The density is a predicted value and should be used as an estimate. Experimental determination is recommended for precise applications.

Experimental Protocols

Detailed methodologies for the synthesis of **1-isocyanocyclohexene** and a key reaction in which it participates are crucial for its effective use in a laboratory setting.

Synthesis of 1-Isocyanocyclohexene

The synthesis of **1-isocyanocyclohexene** is typically achieved through the dehydration of the corresponding formamide, N-(cyclohex-1-en-1-yl)formamide. A general and effective method involves the use of a dehydrating agent such as phosphorus oxychloride in the presence of a base.

Materials:

- N-(cyclohex-1-en-1-yl)formamide
- Phosphorus oxychloride (POCl_3)
- Triethylamine (NEt_3) or other suitable base (e.g., pyridine)
- Anhydrous diethyl ether or dichloromethane
- Ice bath
- Standard laboratory glassware for inert atmosphere reactions
- Distillation apparatus

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-(cyclohex-1-en-1-yl)formamide in anhydrous diethyl ether.
- Cool the flask in an ice bath to 0 °C.

- Add triethylamine to the solution.
- Slowly add phosphorus oxychloride dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C. The reaction is exothermic.
- After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time (typically 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of ice-cold water or a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with diethyl ether.
- Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure.
- The crude **1-isocyanocyclohexene** is then purified by vacuum distillation to yield the final product.

Ugi Four-Component Reaction

1-Isocyanocyclohexene is a valuable component in the Ugi four-component reaction (U-4CR), which is a powerful tool for the rapid synthesis of α -acylamino amides and peptidomimetic structures.[2][3]

Materials:

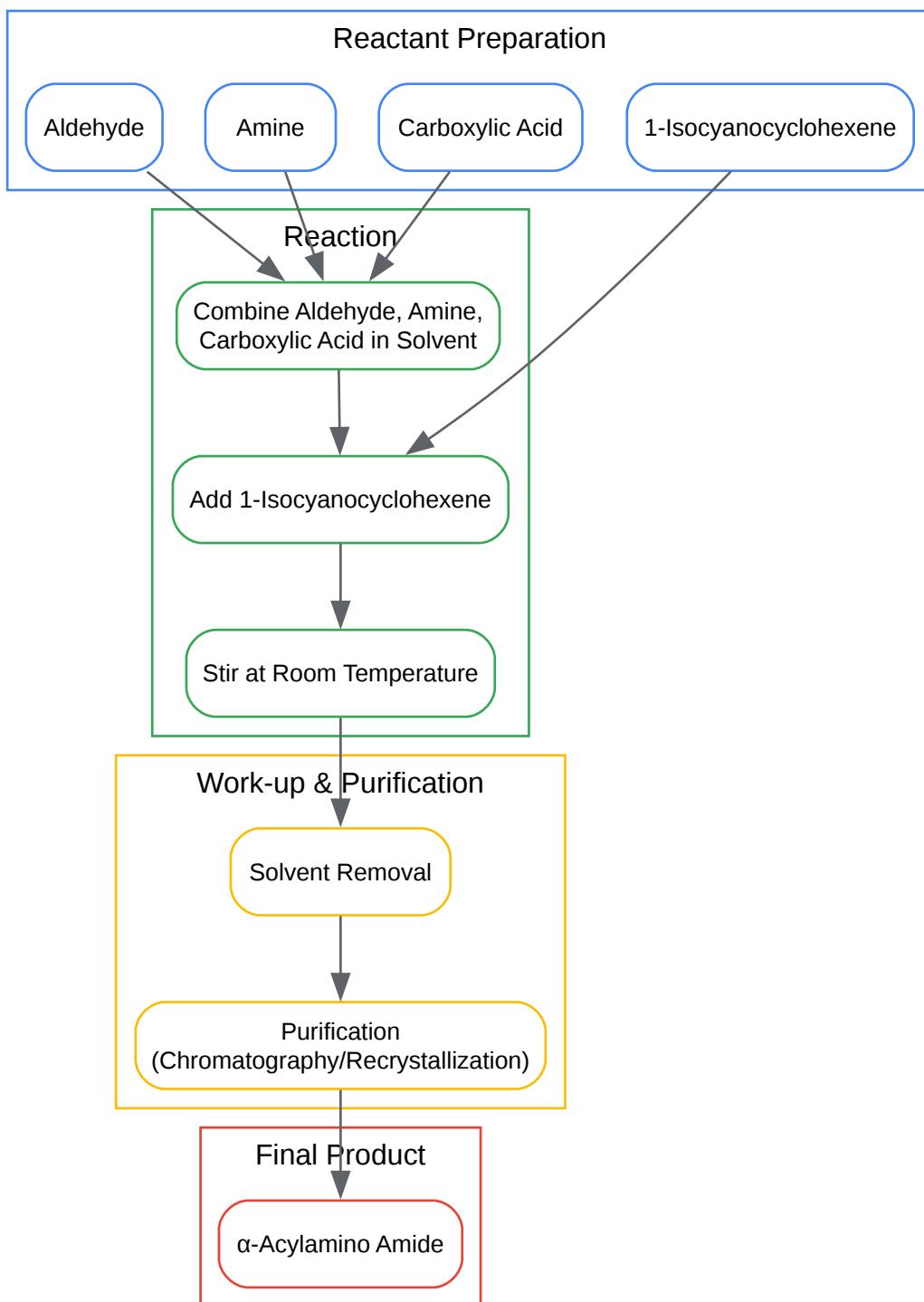
- An aldehyde (e.g., benzaldehyde)
- An amine (e.g., benzylamine)
- A carboxylic acid (e.g., acetic acid)
- **1-Isocyanocyclohexene**
- Methanol or other suitable polar aprotic solvent
- Standard laboratory glassware

Procedure:

- In a round-bottom flask, combine the aldehyde, amine, and carboxylic acid in equimolar amounts in methanol.
- Stir the mixture at room temperature to allow for the formation of the iminium ion intermediate.
- Add **1-isocyanocyclohexene** (1 equivalent) to the reaction mixture.
- Continue to stir the reaction at room temperature. The reaction is often complete within a few hours to 24 hours. Monitor the progress by TLC.
- Upon completion, the solvent is typically removed under reduced pressure.
- The resulting crude product can be purified by standard techniques such as recrystallization or column chromatography.

Reaction Workflow Visualization

The Ugi four-component reaction is a cornerstone of multicomponent reaction chemistry and serves as a prime example of the utility of **1-isocyanocyclohexene**. The general workflow is depicted below.



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General workflow for the Ugi four-component reaction.

This guide provides foundational information on the physical properties and handling of **1-isocyanocyclohexene** for laboratory applications. Researchers are encouraged to consult the

primary literature for more specific details related to their particular synthetic targets and reaction conditions.

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References

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- 2. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]
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